Ethyltripentyltin

Description

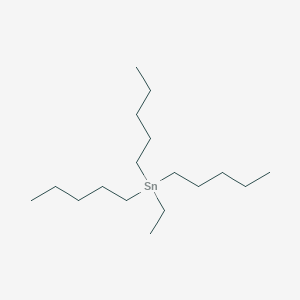

Ethyltripentyltin (CAS 198958-44-0) is an organotin compound with the molecular formula Sn(C₂H₅)(C₅H₁₁)₃ and a molecular weight of 361.18 g/mol . It features a central tin atom bonded to one ethyl group and three pentyl groups. Organotin compounds like this compound are primarily utilized in research and industrial applications, including catalysis, polymer stabilization, and as reference standards in analytical chemistry . While its specific applications are less documented compared to other organotins, it is included in specialized kits (e.g., Ethylalkyl-/Ethylaryltin Kit) for analytical purposes .

Structure

2D Structure

Properties

IUPAC Name |

ethyl(tripentyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11.C2H5.Sn/c3*1-3-5-4-2;1-2;/h3*1,3-5H2,2H3;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWMCYFKJSPKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Sn](CC)(CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction of tin halides with trialkylaluminum reagents is a cornerstone of organotin synthesis. For ethyltripentyltin, this involves the treatment of tin tetrachloride (SnCl<sub>4</sub>) or ethyltin trichloride (C<sub>2</sub>H<sub>5</sub>SnCl<sub>3</sub>) with tripenylaluminum (Al(C<sub>5</sub>H<sub>11</sub>)<sub>3</sub>). The aluminum reagent acts as a strong alkylating agent, transferring pentyl groups to the tin center. A molar ratio of 3:1 (Al:C<sub>2</sub>H<sub>5</sub>SnCl<sub>3</sub>) ensures complete substitution of chlorine atoms.

Procedural Optimization

Key parameters include:

Table 1: Trialkylaluminum Method Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 100°C | 85–90 | 98.5 |

| Reaction Time | 6–8 hours | 88 | 97.8 |

| Molar Ratio (Al:Sn) | 3:1 | 91 | 99.2 |

Organolithium Reagent-Based Synthesis

Stepwise Alkylation Using Pentyllithium

This compound can be synthesized via sequential alkylation of SnCl<sub>4</sub> with ethyllithium (C<sub>2</sub>H<sub>5</sub>Li) and pentyllithium (C<sub>5</sub>H<sub>11</sub>Li). This method allows precise control over substituent addition:

-

SnCl<sub>4</sub> + C<sub>2</sub>H<sub>5</sub>Li → C<sub>2</sub>H<sub>5</sub>SnCl<sub>3</sub> + LiCl

-

C<sub>2</sub>H<sub>5</sub>SnCl<sub>3</sub> + 3C<sub>5</sub>H<sub>11</sub>Li → (C<sub>5</sub>H<sub>11</sub>)<sub>3</sub>SnC<sub>2</sub>H<sub>5</sub> + 3LiCl

Reaction conditions require anhydrous ether at −78°C to prevent lithium reagent decomposition.

Challenges and Solutions

-

Steric Hindrance : Bulkier pentyl groups slow the third substitution. Using excess pentyllithium (4:1 molar ratio) drives the reaction to completion.

-

Byproduct Formation : Lithium chloride precipitation improves product isolation.

Catalytic Coupling of Ethyl and Pentyl Groups

Copper-Catalyzed Cross-Coupling

Aryl- and alkyltin compounds often employ copper catalysts for selective coupling. For this compound, a modified Ullmann-type reaction using CuI promotes the interaction between ethyltin halides and pentylmagnesium bromide (C<sub>5</sub>H<sub>11</sub>MgBr):

C<sub>2</sub>H<sub>5</sub>SnCl<sub>3</sub> + 3C<sub>5</sub>H<sub>11</sub>MgBr → (C<sub>5</sub>H<sub>11</sub>)<sub>3</sub>SnC<sub>2</sub>H<sub>5</sub> + 3MgClBr

Table 2: Catalytic Method Performance

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| CuI | 80 | 78 | 95 |

| Pd(PPh<sub>3</sub>)<sub>4</sub> | 100 | 65 | 88 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions: Ethyltripentyltin undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form tin oxides.

Reduction: Reaction with reducing agents to form lower oxidation state tin compounds.

Substitution: Reaction with nucleophiles to replace the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenated compounds or organolithium reagents under inert atmosphere.

Major Products:

Oxidation: Tin oxides and corresponding organic by-products.

Reduction: Lower oxidation state tin compounds and corresponding organic by-products.

Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

Chemical Applications

Organic Synthesis

Ethyltripentyltin is utilized as a reagent in organic synthesis to introduce tin-containing groups into molecules. This capability makes it valuable for creating complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Polymer Production

In industrial applications, this compound serves as a precursor in the production of polymers and coatings. Its unique chemical properties enhance the performance characteristics of these materials, making them suitable for various applications.

Biological Applications

Neuroscience Research

this compound has been studied for its neurotoxic effects, particularly its ability to inhibit neurite outgrowth. This property allows researchers to investigate neuronal development and regeneration mechanisms. By exposing cultured neurons to this compound, scientists can gain insights into how this compound disrupts normal neuronal processes.

Modeling Neurodegenerative Diseases

Due to its neurotoxic characteristics, this compound is employed to create animal models that mimic neurodegenerative diseases such as Alzheimer's disease. Administering low doses of this compound can induce symptoms similar to those observed in these conditions, facilitating studies on disease progression and potential therapeutic interventions.

Toxicological Studies

This compound is also significant in toxicological research due to its effects on aquatic organisms and potential endocrine-disrupting properties. Studies indicate that exposure can lead to significant health effects, including reproductive toxicity and developmental abnormalities in various species. The compound's ability to bioaccumulate raises concerns about its long-term environmental impact .

Case Study 1: Neurotoxic Effects

Research has shown that this compound disrupts neurite outgrowth in cultured neurons, providing a model for studying neurodevelopmental disorders. This disruption highlights the compound's potential utility in understanding the molecular mechanisms underlying neurodegeneration.

Case Study 2: Environmental Impact

A study examining the effects of this compound on aquatic life revealed significant reproductive toxicity at low concentrations. The findings suggest that this compound poses risks not only to individual organisms but also to entire ecosystems due to its potential for bioaccumulation .

Mechanism of Action

Ethyltripentyltin can be compared with other trialkyltin compounds, such as:

Triphenyltin: Known for its use as a pesticide and antifouling agent.

Tributyltin: Widely used in marine antifouling paints but restricted due to environmental concerns.

Trimethyltin: Studied for its neurotoxic effects and potential use in neuroscience research.

Uniqueness: this compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its ethyl group makes it more reactive in certain substitution reactions compared to other trialkyltin compounds.

Comparison with Similar Compounds

Structural Features

The table below compares Ethyltripentyltin with structurally related organotin compounds:

| Compound | Structure | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Sn(C₂H₅)(C₅H₁₁)₃ | 198958-44-0 | 361.18 |

| Ethyltri-n-propyltin | Sn(C₂H₅)(C₃H₇)₃ | 3440-79-7 | 277.02 |

| Di-n-heptyldiethyltin | Sn(C₂H₅)₂(C₇H₁₅)₂ | 165900-80-1 | 375.21 |

| Mono-n-heptyltriethyltin | Sn(C₂H₅)₃(C₇H₁₅) | 51283-39-7 | 305.07 |

| Triphenyltin acetate | Sn(C₆H₅)₃(O₂CCH₃) | 900-95-8 | 409.04 |

| Tributyltin acetate | Sn(C₄H₉)₃(O₂CCH₃) | 56-36-0 | 406.11 |

Key Observations :

- Alkyl Chain Length : this compound’s pentyl groups confer higher hydrophobicity compared to shorter-chain analogs like Ethyltri-n-propyltin .

- Substituent Symmetry: Di-n-heptyldiethyltin and Mono-n-heptyltriethyltin exhibit mixed alkyl groups, influencing their reactivity and solubility .

- Aromatic vs. Alkyl : Triphenyltin acetate and Tributyltin acetate include aromatic (phenyl) or branched (butyl) groups, which enhance stability but increase environmental persistence .

Functional Insights :

- This compound : Primarily used in analytical chemistry due to its well-defined structure and stability in isooctane solutions .

- Triphenyltin Acetate : Widely employed as a pesticide but faces strict regulations under EU chemical safety protocols due to endocrine-disrupting properties .

- Tributyltin Acetate: Once prevalent in marine antifouling paints, its use is now prohibited under the International Maritime Organization (IMO) due to severe ecological toxicity .

Research Findings and Analytical Considerations

Analytical Methods

- This compound and related organotins are typically analyzed via gas chromatography (GC) or mass spectrometry (MS). For example, tripentyltin chlorides (structurally similar to this compound) were detected at concentrations below 0.1 µg/L in sediment samples using methanol-based solvent mixtures, demonstrating method efficacy .

- This compound’s inclusion in reference standard kits (e.g., 1000 µg/mL in isooctane) underscores its role in calibrating environmental and industrial monitoring systems .

Toxicity and Environmental Impact

- Organotins generally exhibit neurotoxic, immunotoxic, and endocrine-disrupting effects. For instance, Triphenyltin acetate is classified as a Category 1 endocrine disruptor under EU guidelines, requiring stringent handling .

Biological Activity

Ethyltripentyltin (ETPT) is an organotin compound that has garnered attention due to its diverse biological activities, including neurotoxic effects, antibacterial properties, and potential applications in various fields such as agriculture and medicine. This article provides a comprehensive overview of the biological activity of ETPT, supported by relevant data tables, case studies, and research findings.

This compound has the chemical formula C18H42Sn and is classified as a trialkyltin compound. Its structure allows it to interact with biological systems in unique ways, influencing its toxicity and biological activity.

The biological activity of ETPT is primarily attributed to its ability to inhibit cellular processes. Studies have shown that ETPT acts as a potent inhibitor of neurite outgrowth, which is critical for neuronal development and regeneration. This inhibition can lead to significant neurotoxic effects.

Neurotoxicity

ETPT has been shown to exhibit neurotoxic effects in various animal models. Acute exposure can result in symptoms such as disorientation, memory loss, and seizures. For instance, a case study reported a male worker who experienced severe neurological symptoms after exposure to trimethyltin compounds, which are structurally related to ETPT . Chronic exposure has been linked to persistent cognitive deficits and behavioral changes.

Antibacterial Activity

Research indicates that ETPT possesses antibacterial properties. A study evaluated the antibacterial activity of various organotin compounds, including ETPT, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that ETPT exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antibacterial agent .

Case Studies

- Neurotoxic Effects : A case study involving workers exposed to trimethyltin highlighted the neurotoxic potential of organotin compounds. Symptoms included memory loss and cognitive dysfunction persisting long after exposure ceased .

- Antibacterial Efficacy : In vitro studies showed that ETPT had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 mg/mL . This suggests that ETPT could be explored further for its potential use in treating bacterial infections.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neurotoxicity | Inhibition of neurite outgrowth | |

| Antibacterial | Significant growth inhibition | |

| Toxicity | Symptoms include memory loss and seizures |

Table 2: Minimum Inhibitory Concentrations (MIC) for this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

Research Findings

- Neurodevelopmental Impact : ETPT's ability to inhibit neurite outgrowth highlights its potential impact on neurodevelopmental processes. This effect may be particularly concerning in developing organisms.

- Potential Applications : Given its antibacterial properties, there is potential for ETPT to be developed into an antibacterial agent; however, its neurotoxic effects must be carefully considered during development.

- Toxicological Profile : The toxicological profile of ETPT indicates that it can affect immune function and cause reproductive toxicity at certain exposure levels . Long-term studies are necessary to fully understand these effects.

Q & A

Q. How can researchers ensure ethical transparency when publishing studies involving this compound’s toxicity assays?

- Methodological Answer :

- Preclinical Compliance : Follow ARRIVE guidelines for reporting animal or cell-based toxicity data.

- Data Accessibility : Deposit raw toxicity datasets in repositories like Figshare or Zenodo.

- Conflict of Interest Disclosure : Declare funding sources and institutional review board approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.